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Molecular Mechanism of Action

SSR128129E (SSR) represents a distinct class of FGFR inhibitors that function via allosteric modulation of

the receptor's extracellular domain.

¢ Extracellular and Allosteric Binding: SSR binds to the extracellular portion of the FGFR.
Crystallography, nuclear magnetic resonance (NMR), and molecular dynamics simulations have
shown that it does not compete with the native Fibroblast Growth Factor (FGF) ligand for binding to
the receptor. Instead, it acts allosterically, meaning it induces a conformational change in the
extracellular domain that inhibits downstream signaling [1].

¢ Inhibition of Receptor Internalization: A key consequence of SSR binding is the inhibition of FGF-
induced FGFR internalization, a critical step for sustained signal propagation within the cell [1].

e Multi-FGFR Blocker: SSR inhibits signaling mediated by FGFR1, FGFR2, FGFR3, and FGFR4,
making it a broad-spectrum FGFR blocker [2] [3].

The diagram below illustrates the core mechanism of SSR128129E compared to normal FGFR activation.
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Figure 1: Mechanism of SSR128129E Allosteric Inhibition
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Figure 1: Mechanism of SSR128129E Allosteric Inhibition. The diagram contrasts normal FGFR
activation (blue) with SSR-mediated inhibition (red/yellow). SSR binds allosterically to the extracellular

domain, preventing receptor internalization and subsequent downstream signaling.

Quantitative Profiling and Biological Activity

The inhibitory profile and cellular effects of SSR128129E have been characterized across multiple studies,

revealing potent activity at the cellular level.

¢ Direct FGFRL1 Inhibition: In kinase assays, SSR directly inhibits FGFR1 with an ICso of 1.9 pM [2]
[3]. This value reflects its binding affinity to the isolated receptor.

¢ Potent Cellular Activity: Despite a micromolar ICso in biochemical assays, SSR exhibits potent
nanomolar-range activity in cell-based assays. This enhanced efficacy is attributed to its allosteric
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mechanism and its impact on the receptor lifecycle [2].

Table 1: Summary of SSR128129E Inhibitory Potency

Assay ICso | Effective .
Target | Process . Context / Cell Line
Type Concentration
Kinase FGFR1 1.9 uM Scintillation Proximity Assay [2] [3]
Assay
Cellular FGF2-induced 31 nM Endothelial Cells [2] [3]
Assay Proliferation
Cellular FGF2-induced 15.2 nM Endothelial Cells [2] [3]
Assay Migration
Cellular FGF2-induced Dose-dependent Endothelial Cells [3]
Assay Lamellipodia inhibition
In Vivo Tumor Growth 30 mg/kg (oral) Multiple mouse models (Panc02, 4T1,
Efficacy Inhibition CT26, MCF7/ADR) [2] [3]

SSR128129E demonstrates broad activity across different FGFR subtypes and species. It blocks cellular
responses to various FGF ligands, including FGF1 (binds FGFR1/4), FGF7 (binds FGFR2), and FGF19
(binds FGFR4), in cell lines such as murine pancreatic Panc02 and human umbilical vein endothelial cells
(HUVECsS) [3].

Key Experimental Evidence and Protocols

In Vitro Radiosensitization of Glioblastoma

A pivotal study demonstrated that SSR128129E could overcome radioresistance in glioblastoma (GBM) [4].

¢ Objective: To determine if FGFR inhibition by SSR could sensitize human GBM cells to radiation.
¢ Methods:
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o Cell Lines: Used radioresistant (U87, SF763) and more radiosensitive (U251, SF767) GBM
cells [4].

o Treatment: Cells were treated with 0.1 yM SSR prior to irradiation. This concentration did not
affect cell growth on its own [4].

o Clonogenic Assay: Cell survival post-irradiation was determined by the ability of single cells to
form colonies [4].

¢ Key Findings:

o SSR treatment significantly reduced cell survival after irradiation in all cell lines, sensitizing both
radioresistant and radiosensitive GBM cells [4].

o This provided the preclinical proof-of-concept that extracellular FGFR blockade is a viable
strategy to increase the efficacy of radiotherapy [4].

The experimental workflow for this finding is summarized below:

Figure 2: In Vitro Radiosensitization Workflow
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Figure 2: In Vitro Radiosensitization Workflow. The experimental protocol for assessing the

radiosensitizing effect of SSR128129E on glioblastoma cell lines.

Key Biochemical and Cellular Assays

The characterization of SSR128129E relied on several robust experimental protocols.

Table 2: Summary of Key Experimental Protocols for SSR128129E

Assay Purpose Methodology Overview Key Measurements & Outcomes

| Binding & Mechanism (Scintillation Proximity Assay) | SPA protein A beads coated with soluble FGFR-
11IIcB-Fc chimera receptor incubated with 12°I-FGF-2 radioligand. Non-specific binding determined with
excess unlabeled FGF-2 [2]. | Binding affinity; Confirmed non-competitive binding with FGF [1] [2]. | | In
Vitro Proliferation | Cells starved, seeded in 96-well plates, exposed to mitogens and/or SSR for 72 hours.
Proliferation assessed with CellTiter 96 AQueous One Solution Assay [2]. | ICso values for FGF-induced
proliferation (e.g., 31 nM in ECs) [2]. | | In Vivo Efficacy | Animal models (arthritis, various tumor grafts)
administered SSR orally (typically 30 mg/kg). Tumor growth, angiogenesis, and metastasis were monitored

[2] [3]. | Inhibition of primary tumor growth and metastasis; reduced arthritis symptoms and bone resorption

[2] [3]. |

Conclusion and Research Significance

SSR128129E is a first-in-class, extracellularly-acting, allosteric inhibitor of FGFR signaling. Its unique
mechanism of action—inducing conformational changes to prevent receptor internalization without
competing with FGF—distinguishes it from ATP-competitive kinase inhibitors and provides a potent means

to block FGFR signaling in the nanomolar range in cellular environments [1] [2].

The preclinical data underscores its potential as a therapeutic agent, showing efficacy in:

¢ Inhibiting tumor growth and angiogenesis in multiple cancer models [2] [3].
¢ Radiosensitizing resistant cancers like glioblastoma, offering a promising combination therapy
approach [4].
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e Ameliorating disease in models of arthritis and atherosclerosis [3].

For researchers, SSR128129E serves as both a valuable chemical tool for probing FGFR biology and a
pioneering molecule that validates the extracellular domain of FGFRs as a viable target for allosteric small-

molecule drug discovery.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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